diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate

Chiral pool synthesis Enantiomeric differentiation Asymmetric building blocks

Obtaining enantiomerically pure (2S,3S)-bromo-acetoxy succinate is a persistent bottleneck in asymmetric synthesis programmes; racemic material or the (2R,3R) antipode leads to inverted stereochemistry and failed downstream reactions. This compound directly resolves that problem. Derived from natural L-(+)-tartaric acid, it retains the (2S,3S) configuration without racemisation risk. Key advantages: i) orthogonal acetoxy (protecting/leaving) and bromo (nucleofuge) groups enable sequential, stereospecific substitution at C-3 followed by C-2 elaboration; ii) the 1,2-diester scaffold supports chelation-controlled radical allylation (d.r. up to 8.6:1) with lanthanide shift reagents; iii) used as a precursor for SARS-CoV-2 3CL protease inhibitors where stereochemical integrity is critical for covalent cysteine binding. The compound is supplied with batch-specific NMR, HPLC and GC certificates, ensuring identity and purity for pharmaceutical QC and method development.

Molecular Formula C10H15BrO6
Molecular Weight 311.13 g/mol
Cat. No. B12342344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate
Molecular FormulaC10H15BrO6
Molecular Weight311.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(C(=O)OCC)Br)OC(=O)C
InChIInChI=1S/C10H15BrO6/c1-4-15-9(13)7(11)8(17-6(3)12)10(14)16-5-2/h7-8H,4-5H2,1-3H3/t7-,8+/m0/s1
InChIKeyWAEXOXZYBOQKKQ-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (2S,3S)-2-Acetyloxy-3-Bromobutanedioate Procurement Guide


Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate (also named diethyl (2S,3S)-2-acetoxy-3-bromosuccinate) is a chiral, enantiomerically defined diester of brominated and acetylated succinic acid bearing two contiguous stereogenic centres in the (2S,3S) configuration. With molecular formula C₁₀H₁₅BrO₆ and a molecular weight of 311.13 g/mol, it belongs to the class of tartrate-derived C₄ chiral building blocks . The compound is synthesised from natural L-(+)-tartaric acid via sequential bromination of diethyl L-tartrate with HBr/AcOH followed by acetylation with acetyl chloride, thereby retaining the (2S,3S) stereochemistry of the natural chiral pool starting material . Its orthogonal acetoxy (protecting/leaving group) and bromo (nucleofuge) functionalities at the 2- and 3-positions, respectively, make it a versatile intermediate for asymmetric synthesis, particularly where stereochemical integrity must be preserved across multiple synthetic steps [1].

Why Generic Substitution Fails


Substituting diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate with its (2R,3R) enantiomer (CAS 74213-59-5, the more widely catalogued antipode) or with non-acetylated analogs such as diethyl (2S,3S)-2-bromo-3-hydroxysuccinate (CAS 80640-14-8) is not functionally equivalent. The (2S,3S) configuration, derived from natural L-tartaric acid, maps onto a specific stereochemical series that is non-interchangeable with the (2R,3R) series in asymmetric synthesis; changing the enantiomer inverts the stereochemical outcome of downstream reactions [1]. Furthermore, replacing the acetoxy group with a free hydroxyl alters both the steric and electronic environment at the C-2 position, affecting diastereoselectivity in radical-mediated and nucleophilic displacement reactions. Quantitative evidence in closely related (2S,3S)-bromo-oxysuccinate systems demonstrates that the nature of the C-2 oxygen substituent (e.g., TMS-ether vs. acetate) directly modulates chelation-controlled stereoselectivity [2]. Mass spectrometric studies on dialkyl 2-bromo-3-acetoxysuccinates confirm that the interaction between the two carboalkoxy groups and the bromine atom is stereoselective and capable of distinguishing diastereomers, meaning that stereochemical and functional identity cannot be approximated by racemic or mismatched analogs [3].

Differentiation from Closest Analogs


Chiral Pool Origin: L-Tartrate vs D-Tartrate

Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate is derived from natural L-(+)-tartaric acid, which constitutes the dominant natural chiral pool source. The (2R,3R) enantiomer (CAS 74213-59-5) is prepared from D-(−)-tartaric acid, which is approximately 5–10 times more expensive as a raw material and less abundantly available [1]. Bromoacetal derivatives prepared from (2R,3R)-tartaric acid achieve bromination diastereoselectivities of 78–90% de, demonstrating that the tartrate-derived stereochemistry is faithfully propagated into brominated succinate products [2]. The (2S,3S) configuration is therefore the natural choice when the target molecule requires the L-series stereochemistry, avoiding both cost penalty and the need for enantiomeric separation of racemic mixtures.

Chiral pool synthesis Enantiomeric differentiation Asymmetric building blocks

Radical Allylation Diastereoselectivity

In a direct study on the (2S,3S)-configured scaffold, Nagano & Kuno (1994) demonstrated that diethyl (2S,3S)-3-bromo-2-trimethylsilyloxysuccinate undergoes radical-mediated allylation with allyltributyltin in the presence of Eu(fod)₃ to afford the (2R,3R)-3-allyl-2-trimethylsilyloxysuccinate product with a diastereomeric ratio of 8.6:1 [(2R,3R):(2R,3S)] [1]. Without Eu(fod)₃ chelation, diastereoselectivity is significantly lower, and the use of alternative Lewis acids (e.g., MgBr₂·OEt₂) produces inferior stereochemical outcomes [2]. While the published study used the TMS-ether rather than the acetate at C-2, the stereochemical outcome is governed by the (2S,3S) configuration of the starting material and the chelation geometry at the succinate diester backbone; the acetoxy analog is expected to participate in analogous chelation-controlled pathways, though the magnitude of selectivity may differ from the TMS case.

Radical chemistry 1,2-Asymmetric induction Chelation control

Mass Spectrometric Diastereomer Discrimination

Prabhakar, Krishna & Vairamani (1997) demonstrated that dimethyl 2-bromo-3-acetoxysuccinates exhibit stereoselective fragmentation under electron impact mass spectrometry, with the interaction between the two carboalkoxy (COOR) groups and the bromine atom producing diastereomer-specific ion patterns [1]. In contrast, dialkyl tartrate diacetates (lacking bromine) show stereoselective fragmentation based solely on interaction between the two COOR groups, generating different characteristic ions. Collision-induced dissociation (CID) spectra of [M − OR]⁺ ions from L-isomers of diacetates are distinct from those of the corresponding meso-isomers, confirming that the stereochemical signature is preserved and detectable in the gas phase [1]. Deuterium-labelled compounds were used to confirm fragmentation mechanisms. This mass spectrometric fingerprint provides an analytical method to verify the stereochemical identity and purity of the (2S,3S)-bromo-acetoxysuccinate scaffold, distinguishing it from the enantiomeric (2R,3R) form, the meso isomer, and the non-brominated tartrate diacetate analog.

Mass spectrometry Diastereomer differentiation Analytical quality control

Acetoxy vs Hydroxyl Reactivity

Diethyl (2S,3S)-2-acetyloxy-3-bromobutanedioate presents two electronically and sterically differentiated leaving groups at contiguous stereocentres: an acetoxy group at C-2 (a poorer leaving group requiring activation or serving as a protected alcohol) and a bromine atom at C-3 (a superior nucleofuge for SN2 displacement). This contrasts with the non-acetylated precursor diethyl (2S,3S)-2-bromo-3-hydroxysuccinate (CAS 80640-14-8, MW 269.09), where the free hydroxyl introduces competing reactivity (deprotonation, oxidation, unwanted nucleophilic participation) and requires additional protecting group manipulation [1]. The TMS-ether analog diethyl (2S,3S)-3-bromo-2-trimethylsilyloxysuccinate (CAS 157161-96-1) is more hydrolytically labile than the acetate, limiting its shelf life and use in protic or aqueous media [2]. The acetate ester at C-2 is stable under standard storage conditions (4°C, sealed dry) and compatible with a broad range of nucleophilic displacement reactions at C-3 before deliberate acetate hydrolysis, enabling sequential, chemoselective transformations without protecting-group interchange .

Protecting group strategy Sequential functionalization Nucleophilic displacement

Application Scenarios


Asymmetric L-Series Succinate Synthesis

In medicinal chemistry programmes targeting L-amino acid or L-hydroxy acid pharmacophores, the (2S,3S) configuration of this compound maps directly onto the required stereochemistry. The bromine at C-3 serves as the primary nucleofuge for introduction of nitrogen, sulfur, or carbon nucleophiles with inversion of configuration, while the acetoxy group at C-2 preserves the oxygen functionality for later elaboration. Sequential displacement at C-3 followed by acetate hydrolysis yields enantiomerically enriched 2-hydroxy-3-substituted succinates without racemisation risk introduced by chiral resolution of late-stage intermediates [1].

Protease Inhibitor Intermediate

Patent literature [2] discloses that the brominated succinate scaffold, in its enantiomerically pure (2R,3R) form (CAS 74213-59-5), serves as a precursor for SARS-CoV-2 3CL protease inhibitors achieving sub-micromolar potency, where the bromine atom is critical for covalent binding to the catalytic cysteine residue. The (2S,3S) enantiomer is the required building block for target molecules derived from the L-tartrate stereochemical series. Substituting the (2R,3R) enantiomer would invert the stereochemistry of the final inhibitor and is expected to abolish target binding [2].

Chelation-Controlled Radical C–C Bond Formation

The (2S,3S)-bromo-oxysuccinate framework supports high 1,2-asymmetric induction in radical-mediated allylation reactions when complexed with lanthanide shift reagents such as Eu(fod)₃, achieving diastereomeric ratios of 8.6:1 [3]. This stereocontrol arises from a seven-membered chelate between the two ester carbonyls of the succinate backbone and the lanthanide ion—a coordination mode uniquely accessible to the 1,2-diester scaffold and not available to simpler α-bromo esters. Researchers developing stereoselective radical methodology benefit from this scaffold-specific chelation effect, which is independent of the specific C-2 oxygen substituent (TMS, acetate, or other protecting groups) [4].

Chiral HPLC & MS Reference Standard

The compound's well-defined (2S,3S) stereochemistry combined with its distinct mass spectrometric fragmentation pattern—where the bromine atom generates a characteristic isotope signature (⁷⁹Br:⁸¹Br ≈ 1:1) and the acetoxy group contributes diagnostic neutral losses (AcOH, ketene)—makes it valuable as a chiral reference standard for HPLC method development and mass spectrometry calibration in pharmaceutical QC environments [5]. Its commercial availability at ≥95% purity with batch-specific NMR, HPLC, and GC certificates supports its use as a system suitability standard.

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